molecular formula C18H17N3O4S2 B11279734 Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279734
M. Wt: 403.5 g/mol
InChI Key: RHNAREFVJSPHBJ-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex heterocyclic compound with a fascinating structure. Let’s break it down:

  • The core structure is a tetrahydroquinazoline ring, which consists of a quinazoline fused with a tetrahydrofuran ring.
  • The compound contains a carbamate group (carbamoyl) and a thiophene moiety.
  • The ester functionality (methyl ester) adds further complexity.

Preparation Methods

Industrial Production Methods: Unfortunately, there is no documented industrial-scale production method for this compound. research efforts may uncover more efficient and scalable routes in the future.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:

    Oxidation: Oxidation of the sulfur atom in the sulfanylidene group.

    Reduction: Reduction of the carbonyl group or other functionalities.

    Substitution: Nucleophilic substitution at the carbamate or ester groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies are needed to elucidate the exact outcomes.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Exploration of potential drug candidates based on the quinazoline scaffold.

    Catalysis: Investigation of its catalytic properties due to the sulfur-containing group.

Biology and Medicine:

    Anticancer Properties: Evaluation of its effects on cancer cells.

    Microbial Activity: Assessment of its antimicrobial potential.

Industry:

    Fine Chemicals: Possible applications in specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Further research is essential to unravel its interactions with biological targets and signaling pathways.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, we can compare it to related heterocyclic structures. Some similar compounds include:

Remember that this compound’s uniqueness lies in its intricate combination of functional groups and heterocyclic motifs

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26)

InChI Key

RHNAREFVJSPHBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3

Origin of Product

United States

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